molecular formula C12H18N4O2 B4087713 N-ethyl-2-nitro-5-(1-piperazinyl)aniline

N-ethyl-2-nitro-5-(1-piperazinyl)aniline

Cat. No.: B4087713
M. Wt: 250.30 g/mol
InChI Key: TZIIWRXQRBBQDG-UHFFFAOYSA-N
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Description

N-Ethyl-2-nitro-5-(1-piperazinyl)aniline is a nitroaniline derivative featuring a piperazine ring at the 5-position and an ethyl group as the N-substituent. The core structure includes a nitro group (electron-withdrawing) at position 2 and a piperazine moiety (electron-rich) at position 5, which are critical for interactions in pharmacological contexts, such as anticancer activity .

Properties

IUPAC Name

N-ethyl-2-nitro-5-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-14-11-9-10(3-4-12(11)16(17)18)15-7-5-13-6-8-15/h3-4,9,13-14H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIIWRXQRBBQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

N-Allyl vs. N-Ethyl Substitutions
  • N-Allyl-2-nitro-5-(1-piperazinyl)aniline (): Molecular Formula: C₁₃H₁₈N₄O₂; Molar Mass: 262.313 g/mol. Its hydrochloride salt (C₁₃H₁₉ClN₄O₂; Molar Mass: 298.77 g/mol) enhances aqueous solubility .
  • Hypothetical N-Ethyl Analog :
    • Expected Molecular Formula: C₁₂H₁₇N₄O₂ (assuming ethyl replaces allyl).
    • The ethyl group’s shorter alkyl chain may reduce steric hindrance compared to allyl, improving membrane permeability but decreasing solubility.
Piperazine Modifications
  • 5-[4-(2-(N,N-Dimethylaminoethyl))-1-piperazinyl]-2-nitroacetanilide (3d) (): Molecular Formula: C₁₆H₂₅N₅O₃; Molar Mass: 336.20 g/mol. The dimethylaminoethyl substituent increases basicity and solubility (mp: 166.2–168.7°C; Yield: 81.2%) .
  • 5-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline (): Molecular Formula: C₂₇H₃₀N₄O₄S; Molar Mass: 506.62 g/mol.

Key Research Findings

Substituent Chain Length : Shorter chains (ethyl vs. allyl) reduce molecular weight and may enhance blood-brain barrier penetration.

Electron Effects : Nitro groups at position 2 enhance electrophilicity, critical for covalent binding to biological targets.

Salt Forms : Hydrochloride derivatives (e.g., ) are preferred for drug formulation due to improved stability and solubility .

Q & A

Q. What are the common synthetic routes for N-ethyl-2-nitro-5-(1-piperazinyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:

Nitration : Introduce the nitro group at the ortho position to the ethyl group via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Piperazinyl Substitution : React the intermediate with piperazine under nucleophilic aromatic substitution (SNAr) conditions, leveraging the nitro group’s meta-directing effect. Optimization can use a Box-Behnken experimental design to assess temperature, solvent polarity, and stoichiometry .

  • Key Validation : Monitor reaction progress via TLC and intermediate characterization using NMR and mass spectrometry .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Resolve aromatic protons and piperazinyl CH₂ groups in DMSO-d₆ or CDCl₃. Nitro groups cause deshielding of adjacent protons .
  • HRMS : Confirm molecular weight and fragmentation patterns.
  • Crystallography :
  • Use X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. APEX2 and SAINT software aid in data collection and processing .
  • Elemental Analysis : Verify purity (>95%) via C/H/N ratios .

Q. How does the presence of nitro and piperazinyl groups influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Nitro Group : Electron-withdrawing nature increases susceptibility to photodegradation. Conduct accelerated stability studies under UV light (e.g., 254 nm) and analyze degradation products via HPLC-MS .
  • Piperazinyl Group : Basic nitrogen atoms may protonate under acidic conditions, altering solubility. Test stability in buffers (pH 3–10) at 25–60°C for 48 hours. Monitor decomposition via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for SNAr reactions. Compare substituent effects (e.g., ethyl vs. methyl groups) on reaction rates.
  • MD Simulations : Predict solvent effects (e.g., DMF vs. DMSO) on reaction pathways. Validate predictions with kinetic experiments (e.g., pseudo-first-order rate constants) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with R-factor convergence (R₁ < 0.05) .
  • Disorder Modeling : For flexible piperazinyl groups, apply PART/SUMP restraints and test occupancy ratios. Cross-validate with electron density maps (e.g., Fo-Fc maps) .
  • Cross-Validation : Compare results with independent refinement using Phenix or Olex2 and analyze residual density plots .

Q. How to design biological assays to evaluate the compound’s interaction with enzymes like cyclooxygenase-2 (COX-2)?

  • Methodological Answer :
  • Enzyme Inhibition Assays :

In Vitro COX-2 Assay : Use recombinant COX-2 and arachidonic acid substrate. Measure prostaglandin E₂ (PGE₂) production via ELISA. IC₅₀ values determine potency .

Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding poses in the COX-2 active site. Prioritize compounds with ΔG < -8 kcal/mol for synthesis .

  • Cytotoxicity Screening : Test against human cell lines (e.g., HEK293) using MTT assays to rule off-target effects .

Safety and Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar aniline derivatives?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare IC₅₀ values, assay conditions (e.g., cell type, incubation time), and substituent effects. Use ANOVA to identify statistically significant variables .
  • Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., fixed ATP concentration in kinase assays) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to minimize inhalation of nitro-containing vapors.
  • PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential sensitization risks .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for aromatic amine waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-nitro-5-(1-piperazinyl)aniline
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-nitro-5-(1-piperazinyl)aniline

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